molecular formula C20H26FN3O3 B6085955 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide

4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide

Cat. No. B6085955
M. Wt: 375.4 g/mol
InChI Key: ZPBGRFCUCUEGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide, also known as F-PPB, is a compound that has gained attention in the scientific community due to its potential applications in research. F-PPB is a small molecule that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes.

Scientific Research Applications

4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide has been shown to have potential applications in various scientific research fields. One of the main applications is in the study of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, differentiation, and proliferation. 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor and its functions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide binds to the sigma-1 receptor and modulates its activity, leading to changes in cellular processes.
Biochemical and physiological effects:
4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide has also been shown to have antinociceptive effects, which means it can reduce pain sensitivity. Additionally, 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the receptor and its functions. However, one of the limitations of using 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide is its high cost, which could limit its use in some research settings.

Future Directions

There are several future directions for the use of 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide in scientific research. One direction is the study of its potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory diseases. Another direction is the development of more cost-effective synthesis methods for 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide, which could increase its accessibility for research purposes. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide and its effects on cellular processes.

Synthesis Methods

The synthesis of 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide involves a series of chemical reactions that start with the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to form 4-fluoro-3-chlorobenzoic acid. The 4-fluoro-3-chlorobenzoic acid is then reacted with N-BOC-piperidine to form 4-fluoro-3-(N-BOC-piperidin-1-yl)benzoic acid. The BOC group is then removed by reaction with trifluoroacetic acid to form 4-fluoro-3-(piperidin-1-yl)benzoic acid. The final step involves the reaction of 4-fluoro-3-(piperidin-1-yl)benzoic acid with N-[(2-oxo-1-piperidinyl)acetyl]-3-aminomethylpiperidine to form 4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide.

properties

IUPAC Name

4-fluoro-N-[[1-[2-(2-oxopiperidin-1-yl)acetyl]piperidin-3-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c21-17-8-6-16(7-9-17)20(27)22-12-15-4-3-11-23(13-15)19(26)14-24-10-2-1-5-18(24)25/h6-9,15H,1-5,10-14H2,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBGRFCUCUEGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide

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